2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms on the benzene ring, a sulfonamide group, and a pyrrolidine ring attached to an oxoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:
Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 2 and 6 positions.
Sulfonation: The chlorinated benzene is then sulfonated to introduce the sulfonamide group.
Pyrrolidine Attachment: The pyrrolidine ring is attached to the oxoethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-dichlorobenzenesulfonamide: Lacks the pyrrolidine and oxoethyl groups.
N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Lacks the chlorine atoms on the benzene ring.
2-chloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Has only one chlorine atom on the benzene ring.
Uniqueness
2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties. The presence of both chlorine atoms and the pyrrolidine ring enhances its reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
2,6-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-9-4-3-5-10(14)12(9)20(18,19)15-8-11(17)16-6-1-2-7-16/h3-5,15H,1-2,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZBNCMOWAMTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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